Cas no 7677-24-9 (trimethylsilanecarbonitrile)
trimethylsilanecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- Trimethylsilyl cyanide
- CYANOTRIMETHYLSILANE
- CYANTRIMETHYLSILANE
- TMSCN
- TRIMETHYLCYANOSILANE
- TRIMETHYLSILANECARBONITRILE
- TRIMETHYLSILYLNITRILE
- trimethyl-silanecarbonitril
- trimethylsilycyanide
- Cyanotrimethylsilane~TMSCN
- Trimethyl Silane Cyanide
- trimethylsilylcarbonitrile
- Trimethylsilycyanidel
- Trimethylsilylcyanide(Trimethylsilylnitrile)
- Silanecarbonitrile, trimethyl-
- Trimethylsilyl cyanide (Cyanotrimethylsilane)
- Trimethylsilylcyanid
- Trimethycyanosilane
- Trimethylsilyl Cyani
- trimethylsilylformonitrile
- Trimethylsilylcyanide
- TMS cyanide
- Trimethyl Silyl Cyanide
- trimethylsilane carbonitrile
- Trimethylsilyl cyanide, 98%
- LEIMLDGFXIOXMT-UHFFFAOYSA-N
- TMS-cyanide
- cyanotrimethlysilane
- trimethysilylcyanide
- trimethysilyl cyanide
- EINECS
- TRIMETHYLSILYL CYANIDE FOR SYNTHESIS
- trimethylsilylmethanenitrile
- 7677-24-9
- Trimethylsilyl Cyanide, 97%
- AMY6985
- C4H9NSi
- EINECS 231-657-3
- tri-methylsilyl cyanide
- cyanotrimethyl-silane
- Trimethylsilanecyanide
- trimethylsilyl-formonitrile
- Trimethylsilylcyanide,99%
- CS-0015833
- EN300-29571
- TrimethylsilylCyanide-13C,15N
- FT-0647485
- MFCD00001765
- trimethyl cyano silane
- A838824
- (CH3)3SiCN
- Trimethylsilanecarbonitrile #
- (trimethylsilyl)formonitrile
- tri-methylsilylcyanide
- AKOS000121901
- Trimethylsilyl cyanide, technical, >=95% (GC)
- Q3008073
- Trimethyl silyl nitrile
- BP-11377
- TMS-CN
- F0001-1959
- PB23143
- BCP25853
- LS-06137
- Me3SiCN
- trimethylsilyl-cyanide
- trimethyl silylcyanide
- DTXSID9064766
- (Trimethylsilyl)cyanide
- InChI=1/C4H9NSi/c1-6(2,3)4-5/h1-3H
- trimethyl-silyl cyanide
- NS00044807
- T0990
- S19150
- Cyanotrimethylsilane; TMSCN
- BBL036271
- STL558690
- ALBB-018705
- DB-030488
- trimethylsilanecarbonitrile
-
- MDL: MFCD00001765
- Inchi: 1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3
- InChI Key: LEIMLDGFXIOXMT-UHFFFAOYSA-N
- SMILES: [Si](C#N)(C)(C)C
- BRN: 1737612
Computed Properties
- Exact Mass: 99.05040
- Monoisotopic Mass: 99.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 81.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: Colorless almond shaped liquid, highly toxic and flammable liquid.
- Density: 0.744
- Melting Point: 11 ºC
- Boiling Point: 117°C
- Flash Point: 1 ºC
- Refractive Index: 1.388-1.392
- Solubility: Miscible with organic solvents.
- Water Partition Coefficient: React
- PSA: 23.79000
- LogP: 1.38738
- Sensitiveness: Moisture Sensitive
- Solubility: reacts
trimethylsilanecarbonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225,H300,H310,H330
- Warning Statement: P210,P260,P264,P280,P284,P302+P350
- Hazardous Material transportation number:UN 3384 6.1/PG 1
- WGK Germany:3
- Hazard Category Code: R11;R26/27/28;R29;R50/53
- Safety Instruction: S16-S36/37/39-S45-S61-S28A-S26
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Storage Condition:0-10°C
- Packing Group:II
- Hazard Level:6.1
- Risk Phrases:R11; R26/27/28; R29; R50/53
- Packing Group:II
- Safety Term:6.1
trimethylsilanecarbonitrile Customs Data
- HS CODE:29310095
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
trimethylsilanecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106618-5ml |
trimethylsilanecarbonitrile |
7677-24-9 | 96% | 5ml |
¥87.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106618-100ml |
trimethylsilanecarbonitrile |
7677-24-9 | 96% | 100ml |
¥536.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106618-25ml |
trimethylsilanecarbonitrile |
7677-24-9 | 96% | 25ml |
¥200.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106618-500ml |
trimethylsilanecarbonitrile |
7677-24-9 | 96% | 500ml |
¥1995.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89740-100ml |
Trimethylsilanecarbonitrile |
7677-24-9 | 95% | 100ml |
¥518.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89740-25ml |
Trimethylsilanecarbonitrile |
7677-24-9 | 95% | 25ml |
¥188.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89740-25g |
Trimethylsilanecarbonitrile |
7677-24-9 | 95% | 25g |
¥30.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89740-10g |
Trimethylsilanecarbonitrile |
7677-24-9 | 10g |
¥56.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89740-100g |
Trimethylsilanecarbonitrile |
7677-24-9 | 100g |
¥366.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89740-500g |
Trimethylsilanecarbonitrile |
7677-24-9 | 500g |
¥1686.0 | 2021-09-07 |
trimethylsilanecarbonitrile Suppliers
trimethylsilanecarbonitrile Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on trimethylsilanecarbonitrile
Trimethylsilanecarbonitrile (CAS No. 7677-24-9): A Versatile Reagent in Chemical and Pharmaceutical Applications
Trimethylsilanecarbonitrile (CAS No. 7677-24-9), a organosilicon nitrile compound, has emerged as a critical intermediate in modern chemical synthesis and drug discovery. Its unique structure—a cyanide group (CN) directly attached to a trimethylsilyl (TMS) moiety—enables versatile reactivity profiles. Recent advancements in synthetic methodologies have further highlighted its role in stabilizing reactive intermediates, mediating nucleophilic substitutions, and serving as a building block for bioactive molecules.
The compound’s silyl nitrile functional group confers dual characteristics: the electron-withdrawing cyanide moiety enhances electrophilicity, while the silicon-based substituent provides steric shielding and solubility control. This duality is particularly advantageous in asymmetric synthesis, where NMR spectroscopic studies published in Angewandte Chemie International Edition (2023) demonstrated its ability to stabilize chiral transition states during palladium-catalyzed cross-coupling reactions. Researchers noted that incorporating trimethylsilanecarbonitrile as an additive improved enantioselectivity by up to 18% compared to conventional ligands.
In pharmaceutical applications, this compound has gained attention for its role in synthesizing cyanosilylated drugs. A 2023 study in Nature Communications Chemistry described its use as a masked nitrile precursor in the synthesis of silyl cyanide-based antivirals. The TMS group temporarily stabilizes the reactive CN group during multi-step syntheses, enabling precise installation of bioisosteric replacements without premature hydrolysis—a critical advantage over unprotected nitriles.
Recent advances in continuous-flow chemistry have further expanded its utility. A collaborative study between MIT and Merck scientists (published in Science Advances, 2024) showcased its application as a solvent-stabilized reagent in microreactor systems. The compound’s low viscosity and thermal stability allowed scalable production of complex heterocycles with minimal byproduct formation, addressing longstanding challenges in process chemistry.
Spectroscopic analyses confirm its distinct reactivity patterns: infrared spectroscopy identifies characteristic peaks at ~1100 cm⁻¹ (Si-C stretching) and ~2250 cm⁻¹ (CN stretching), while 13C NMR reveals downfield shifts typical of silylated nitriles. These spectral fingerprints are now standard references for quality control protocols outlined in ISO/IEC 17025-compliant analytical methods.
In materials science, trimethylsilanecarbonitrile has enabled novel polymer architectures through controlled radical polymerization. A 2023 Advanced Materials study demonstrated its use as a chain transfer agent for producing block copolymers with tunable hydrophobicity—a breakthrough for drug delivery systems requiring stimuli-responsive properties. The compound’s ability to form stable silyl radicals under mild conditions was key to achieving precise molecular weight control.
Eco-toxicological evaluations published in GREEN CHEMISTRY (2024) revealed favorable environmental profiles compared to traditional organometallic reagents. Under simulated wastewater conditions, it degraded completely within 14 days via hydrolysis pathways that produced non-toxic silicate byproducts—a critical factor for green chemistry initiatives aligning with EU REACH regulations.
Synthesis advancements include the development of microwave-assisted protocols achieving >98% yield within 15 minutes, as reported by the Zhang group at Tsinghua University (ACS Catalysis, 2023). This method eliminates hazardous solvents previously required for phase transfer catalysis, exemplifying progress toward safer industrial practices.
In diagnostic chemistry, this compound serves as an essential component of silylated fluorescent probes used for real-time monitoring of enzymatic reactions. Its silicon-nitrogen bond enables bioorthogonal click reactions with near-infrared fluorophores, enabling subcellular imaging resolutions reported down to 50 nm resolution according to recent JACS publications.
Ongoing research focuses on expanding its applications into medicinal isotope labeling—specifically using 13C-labeled variants for metabolic studies—and improving storage stability through encapsulation technologies described in Langmuir Journal (ACS Publications). These developments underscore trimethylsilanecarbonitrile’s evolving role at the intersection of organic synthesis innovation and translational biomedical research.
7677-24-9 (trimethylsilanecarbonitrile) Related Products
- 5158-09-8(Silanedicarbonitrile,dimethyl-)
- 88626-80-6(Silanetricarbonitrile, methyl-)
- 81797-53-7(Trimethylsilyl Cyanide-13C,15N)
- 51370-43-5(Silanetetracarbonitrile)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)